2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the quinoline core: Starting with an appropriate aniline derivative, the Skraup synthesis can be employed to form the quinoline core.
Introduction of substituents: Chlorination and methylation reactions can be used to introduce the 8-chloro and 3-methyl groups, respectively.
Esterification: The carboxyl group at the 4-position can be esterified with 2-(4-chlorophenyl)-2-oxoethanol under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove halogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential development of pharmaceuticals targeting specific diseases.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Phenylquinoline derivatives: Compounds with similar structures but different substituents.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific combination of substituents, which may confer distinct biological or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H17Cl2NO3 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Cl2NO3/c1-15-22(25(30)31-14-21(29)16-10-12-18(26)13-11-16)19-8-5-9-20(27)24(19)28-23(15)17-6-3-2-4-7-17/h2-13H,14H2,1H3 |
InChI Key |
UIXWWURVTUABCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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